Cas no 1539314-85-6 (9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile)

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
- 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile
- AS-55256
- D93107
- SCHEMBL15763536
- AKOS037644811
- 1539314-85-6
-
- MDL: MFCD31916408
- インチ: 1S/C22H24BNO2/c1-20(2)18-11-14(13-24)7-9-16(18)17-10-8-15(12-19(17)20)23-25-21(3,4)22(5,6)26-23/h7-12H,1-6H3
- InChIKey: FBEWREHWMQOAHH-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC3C4C=CC(C#N)=CC=4C(C)(C)C=3C=2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 345.1900092g/mol
- どういたいしつりょう: 345.1900092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 1
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR003B59-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
$208.00 | 2025-01-22 | |
A2B Chem LLC | AB53313-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
$241.00 | 2024-04-20 | |
eNovation Chemicals LLC | D754121-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
$220 | 2025-02-19 | |
1PlusChem | 1P003AWX-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
$230.00 | 2024-06-20 | |
Chemenu | CM430711-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95%+ | 5g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D754121-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
$220 | 2024-06-07 | |
Cooke Chemical | LN4361832-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
RMB 960.00 | 2025-02-21 | |
eNovation Chemicals LLC | D754121-5g |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile |
1539314-85-6 | 95% | 5g |
$220 | 2025-02-22 |
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrileに関する追加情報
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile: A Comprehensive Overview
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile is a highly specialized organic compound with the CAS number 1539314-85-6. This compound belongs to the class of fluorene derivatives and is characterized by its unique structure and functional groups. The molecule features a fluorene backbone with two methyl groups at the 9-position and a cyanomethyl group at the 2-position. Additionally, it incorporates a tetramethyl-substituted dioxaborolane moiety at the 7-position of the fluorene ring system.
The synthesis of 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile involves advanced organic chemistry techniques. The starting material is typically a substituted fluorene derivative that undergoes a series of reactions to introduce the desired substituents. These reactions often include nucleophilic substitutions and boron-based coupling reactions to achieve the final product. The presence of the dioxaborolane group makes this compound particularly interesting for applications in organometallic chemistry and materials science.
One of the key features of this compound is its ability to act as a precursor in cross-coupling reactions. The dioxaborolane group is highly reactive and can be used in Suzuki-Miyaura coupling reactions to form biaryl bonds. This property has made it a valuable tool in the construction of complex organic molecules and materials with tailored electronic properties. Recent studies have highlighted its potential in the synthesis of advanced materials for optoelectronic devices.
From a structural standpoint, 9,9-Dimethyl-fluorene derivatives are known for their rigid aromatic framework and extended conjugation. The introduction of methyl groups at the 9-position enhances the stability of the molecule while maintaining its conjugation length. The cyanomethyl group at position 2 further modulates the electronic properties of the molecule by introducing electron-withdrawing effects. This combination makes it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices where precise control over electronic properties is essential.
The presence of the tetramethyl-dioxaborolane group at position 7 introduces additional functionality to this compound. Dioxaborolane moieties are known for their ability to participate in various boron-based reactions. In recent years, researchers have explored their use in constructing covalent organic frameworks (COFs) and other porous materials with high surface areas. These materials hold promise for applications in gas storage and catalysis due to their unique structural properties.
In terms of physical properties, 9,9-Dimethyl-fluorene derivatives exhibit high thermal stability and excellent solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF). These characteristics make them ideal candidates for solution-processing techniques commonly employed in materials synthesis. Additionally, their optical properties can be tuned by modifying substituents on the fluorene ring system.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 9,9-Dimethyl-fluorene derivatives. Quantum mechanical calculations have revealed that these compounds exhibit strong fluorescence emission due to their extended conjugation and minimal non-radiative decay pathways. This property has led to their exploration as potential candidates for fluorescent sensors and bioimaging agents.
The integration of dioxaborolane moieties into fluorene-based systems has opened new avenues for material design. For instance, researchers have demonstrated that these compounds can be used as building blocks for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit high porosity and tunable pore sizes due to their modular design based on boron-mediated linkages.
In summary,9,9-Dimethyl-fluorene derivatives with dioxaborolane substituents represent a promising class of compounds with diverse applications across multiple fields. Their unique combination of structural rigidity and functional versatility makes them ideal candidates for advanced materials synthesis. As research continues to uncover new reaction pathways and applications for these compounds,CAS number 1539314-85-6 will likely play an increasingly important role in both academic research and industrial applications.
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